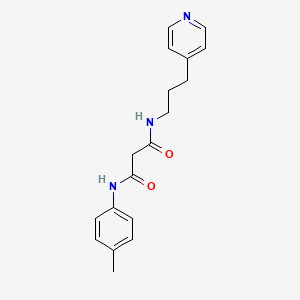![molecular formula C12H12ClN5 B3819148 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3819148.png)
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine
説明
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the triazolopyridine family and has a molecular formula of C12H12ClN5.
作用機序
The mechanism of action of 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine have been extensively studied in scientific research. The compound has been found to have significant antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have a positive effect on the immune system by stimulating the production of certain cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in good yield. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine. One area of interest is its potential as an antiviral agent against emerging viral infections, such as COVID-19. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, as well as its potential as an antiviral agent. While there are limitations to working with the compound, its high purity and stability make it a valuable tool in scientific research. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
科学的研究の応用
8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential as an antiviral agent against various viruses, including HIV, influenza, and herpes simplex virus.
特性
IUPAC Name |
8-chloro-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5/c1-7-10(8(2)17(3)16-7)12-15-14-11-9(13)5-4-6-18(11)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCJKJZDSBHCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN=C3N2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-benzyl-1-(8-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B3819067.png)

amino]methyl}-2-furyl)methanol](/img/structure/B3819074.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B3819075.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3819102.png)
![2-methoxy-5-{2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B3819109.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)
![N~4~-(3-fluoro-4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3819122.png)
![N-[3-(2-methyl-4-quinolinyl)phenyl]acetamide](/img/structure/B3819127.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3819128.png)
![4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B3819131.png)
![2-[1-(2-furylmethyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B3819142.png)
![3-chloro-N-[2-(isobutyrylamino)-4-methoxyphenyl]isonicotinamide](/img/structure/B3819146.png)